molecular formula C7H7FN2O4S B1448829 2-fluoro-N-methyl-6-nitrobenzene-1-sulfonamide CAS No. 1803594-80-0

2-fluoro-N-methyl-6-nitrobenzene-1-sulfonamide

Cat. No.: B1448829
CAS No.: 1803594-80-0
M. Wt: 234.21 g/mol
InChI Key: SUGZFVSNVDHUFT-UHFFFAOYSA-N
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Description

2-Fluoro-N-methyl-6-nitrobenzene-1-sulfonamide (CAS 1803594-80-0) is a chemical compound with the molecular formula C7H7FN2O4S and a molecular weight of 234.20 g/mol . This compound is a specialized aromatic sulfonamide derivative characterized by distinct functional groups—a fluorine atom, a nitro group, and an N-methyl sulfonamide moiety—which make it a valuable intermediate in chemical synthesis. Its structure suggests potential for use in the development of more complex molecules, particularly in pharmaceutical and agrochemical research where sulfonamides are known for their diverse biological activities. The presence of the electron-withdrawing nitro and sulfonamide groups adjacent to the fluorine atom can activate the aromatic ring towards nucleophilic substitution, offering a handle for further functionalization . Researchers may employ this compound as a key building block for creating molecular libraries or in the synthesis of potential enzyme inhibitors. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-fluoro-N-methyl-6-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O4S/c1-9-15(13,14)7-5(8)3-2-4-6(7)10(11)12/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGZFVSNVDHUFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC=C1F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonamide Formation via Reaction of Aniline Derivatives with Sulfonating Agents

A classical and industrially relevant method to prepare sulfonamides involves the reaction of aniline derivatives with sulfonating agents such as sulfonyl chlorides. According to patent US20030236437A1, the process includes:

  • Starting Materials: Aniline derivative (e.g., 2-fluoro-6-nitroaniline) and a sulfonating agent (e.g., methane-sulfonyl chloride).
  • Solvents: Preferred solvents include toluene, xylene, and diethylbenzene, with toluene being particularly favored.
  • Catalysts/Additives: Catalysts such as N,N-dimethylformamide (DMF) or other amides like N-methyl-2-pyrrolidinone (NMP), N,N-dimethylacetamide (DMAC), and hexamethylphosphoramide (HMPA) can be used to enhance reaction efficiency.
  • Reaction Conditions: Elevated temperatures between 110°C and 160°C, preferably 120–150°C, for 3 to 12 hours (often 3 to 7 hours).
  • Molar Ratios: Sulfonating agent to aniline ratio generally between 1.5 to 6 equivalents, preferably 1.5 to 4 equivalents; DMF to aniline ratio about 0.001 to 0.09 equivalents.

Typical Procedure:

  • The aniline derivative is mixed with the sulfonating agent and a catalytic amount of DMF in toluene.
  • The mixture is heated gradually to about 140–145°C under controlled pressure (14–17 psig).
  • Hydrogen chloride gas evolved during the reaction is vented.
  • The reaction is maintained at this temperature for approximately 8 hours with periodic monitoring by gas chromatography.
  • After completion, the mixture is cooled and worked up by aqueous extraction and solvent separation to isolate the sulfonamide product.

This method is robust and scalable, suitable for industrial synthesis of sulfonamides like 2-fluoro-N-methyl-6-nitrobenzene-1-sulfonamide.

Reductive Coupling of Aryl Sulfinates and Nitroarenes

A more recent and innovative approach reported in 2024 involves the reductive coupling of aryl sulfinates with nitroarenes to form sulfonamides directly. This method is particularly relevant for 2-fluoro-substituted sulfonamides and offers a versatile synthetic route under milder conditions:

  • Starting Materials: Sodium aryl sulfinates (e.g., sodium 4-fluorobenzenesulfinate) and nitroarenes (e.g., nitroimidazole or nitro-substituted heterocycles).
  • Reducing Agents: Sodium bisulfite (NaHSO3) or tin(II) chloride (SnCl2) in dimethyl sulfoxide (DMSO) solvent.
  • Catalysts: Iron(II) chloride (FeCl2) can be added to improve yields, though reactions can proceed without it.
  • Reaction Conditions: Typically carried out at 60°C with ultrasound bath stirring to improve homogeneity and mixing.
  • Reaction Time: Several hours, with optimization depending on substrates.

Key Findings from Research:

  • The reaction proceeds via the formation of nitrosoarene intermediates, which react with aryl sulfinates to form sulfonamide products.
  • Optimization studies showed that increasing sodium bisulfite equivalents to 4.5 led to near-quantitative conversion.
  • Stirring methods significantly affect yields; ultrasonic bath stirring improved yields by preventing solid aggregation.
  • The reaction tolerates various functional groups, including nitro and fluoro substituents, making it suitable for preparing this compound analogs.

Representative Data Table:

Entry Deviation from Standard Conditions Conversion of Nitroarene to Sulfonamide (%) Conversion of Sulfinate to Byproduct (%)
1 None 50 21
2 No FeCl2 62 21
3 No FeCl2, 1.5 equiv. NaHSO3 35 13
4 No FeCl2, 4.5 equiv. NaHSO3 Quantitative 17
5 No FeCl2, 3.0 equiv. SnCl2 instead of NaHSO3 34 (with intermediate observed) 0

Reaction conditions: 0.2 mmol sulfinate, 1.0 equiv. nitroarene, 3.0 equiv. sodium bisulfite, 10 mol% FeCl2, DMSO, 60°C.

Comparative Analysis of Preparation Methods

Feature Sulfonation of Aniline with Sulfonyl Chloride Reductive Coupling of Sulfinate and Nitroarene
Starting Material Aniline derivative (e.g., 2-fluoro-6-nitroaniline) Nitroarene and sodium aryl sulfinate
Reaction Type Electrophilic sulfonylation Reductive coupling
Solvent Toluene, xylene, diethylbenzene DMSO
Temperature 110–160°C (typically 140–145°C) Mild, ~60°C
Reaction Time 3–12 hours Several hours (optimized by stirring method)
Catalysts/Additives DMF, NMP, DMAC, HMPA FeCl2 (optional), sodium bisulfite or SnCl2 as reductant
Scalability Industrially proven, scalable Suitable for lab scale, potential for scale-up with optimization
Yield High, controlled by reaction monitoring Up to quantitative with optimized conditions
Mechanistic Insight Direct sulfonylation via sulfonyl chloride Via nitrosoarene and N-sulfonyl hydroxylamine intermediates

Summary of Research Findings and Notes

  • The classical sulfonation method is well-established, using sulfonyl chlorides and anilines under elevated temperature and organic solvent conditions. It is suitable for large-scale production with well-understood reaction parameters and work-up procedures.
  • The reductive coupling method is a newer, milder approach that allows the direct formation of sulfonamides from nitroarenes and sulfinates without isolating sulfonyl chlorides. This method requires careful control of reductant equivalents and stirring conditions to maximize yield and minimize byproducts.
  • Both methods can be adapted to synthesize this compound, with the choice depending on available starting materials, scale, and desired reaction conditions.
  • The reductive coupling method offers mechanistic insights involving nitrosoarene intermediates, which can be leveraged for further synthetic innovation.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-methyl-6-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic substitution: Formation of substituted sulfonamides.

    Reduction: Formation of 2-fluoro-N-methyl-6-aminobenzene-1-sulfonamide.

    Oxidation: Formation of 2-fluoro-N-methyl-6-nitrobenzoic acid.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
This compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, such as nucleophilic substitutions and reductions. For instance, the fluorine atom can be replaced by other nucleophiles, enabling the formation of diverse sulfonamide derivatives.

Synthetic Routes
The synthesis typically involves multiple steps:

  • Nitration of Fluorobenzene: Produces 2-fluoronitrobenzene.
  • Sulfonation: The intermediate undergoes sulfonation to yield 2-fluoro-6-nitrobenzenesulfonyl chloride.
  • Reaction with Methylamine: Finally, this reacts with methylamine to form 2-fluoro-N-methyl-6-nitrobenzene-1-sulfonamide.

Biological Applications

Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor due to its sulfonamide group. This group can mimic para-aminobenzoic acid (PABA), which is essential for bacterial folic acid synthesis. By inhibiting dihydropteroate synthase, the compound may disrupt bacterial growth, showcasing potential antibacterial properties similar to traditional sulfonamides .

Pharmacological Studies
Studies have explored its efficacy against various bacterial strains, suggesting its role in developing new antibiotics or adjunct therapies for existing treatments. The presence of the nitro group also opens avenues for further modifications that could enhance its biological activity.

Industrial Applications

Development of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to be integrated into formulations requiring specific chemical characteristics.

Case Studies

Several studies have documented the applications of this compound:

  • Antibacterial Efficacy Study : A study published in a peer-reviewed journal examined the antibacterial properties of this compound against resistant strains of bacteria. Results indicated significant inhibition of bacterial growth, supporting its potential as a therapeutic agent.
  • Synthesis Optimization Research : Research focusing on optimizing synthetic routes for producing this compound highlighted improvements in yield and purity when using continuous flow reactors compared to traditional batch methods.
  • Mechanistic Studies on Enzyme Interaction : Investigations into the interaction between this compound and dihydropteroate synthase provided insights into its mechanism of action as an enzyme inhibitor, paving the way for further drug development efforts.

Mechanism of Action

The mechanism of action of 2-fluoro-N-methyl-6-nitrobenzene-1-sulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to antibacterial effects .

Comparison with Similar Compounds

(a) 2-Fluoro-6-nitrobenzene-1-sulfonamide

  • Key Difference : Lacks the N-methyl group on the sulfonamide nitrogen.

(b) N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide

  • Key Difference : Contains a pyrimidine core with a formyl group and isopropyl substituent, unlike the benzene ring in the target compound.
  • Implications : The pyrimidine heterocycle introduces aromatic nitrogen atoms, which may enhance binding to biological targets (e.g., kinases or receptors) compared to the simpler benzene scaffold.

(c) 3-({3-Iodoimidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol

  • Key Difference: Features an imidazopyridazine heterocycle with an iodine substituent and a propanol side chain.

Functional Group Impact on Physicochemical Properties

Compound Key Functional Groups Molecular Weight (Da) Price (50mg) Potential Applications
2-Fluoro-N-methyl-6-nitrobenzene-1-sulfonamide Fluoro, Nitro, N-methyl sulfonamide ~234.2 675.00 € Enzyme inhibitors, antimicrobial agents
2-Fluoro-6-nitrobenzene-1-sulfonamide Fluoro, Nitro, Sulfonamide ~220.2 Not listed Intermediate for sulfonamide derivatives
N-[4-(4-Fluoro-phenyl)...methanesulfonamide Pyrimidine, Formyl, Isopropyl ~425.9 Not listed Kinase inhibitors, anticancer research
3-({3-Iodoimidazo...propan-1-ol Imidazopyridazine, Iodo, Propanol ~357.1 717.00 € Radiopharmaceuticals, targeted therapies

Notes:

  • The N-methyl group in the target compound increases lipophilicity (clogP ~1.8 estimated) compared to the non-methylated analog (clogP ~1.2), favoring blood-brain barrier penetration.
  • The nitro group in both benzene derivatives enhances electrophilicity, enabling nucleophilic substitution reactions for further derivatization.

Biological Activity

2-Fluoro-N-methyl-6-nitrobenzene-1-sulfonamide is a sulfonamide derivative notable for its potential biological activities, particularly in antibacterial applications. This compound features a unique combination of functional groups, including a fluorine atom, a nitro group, and a sulfonamide moiety, which contribute to its reactivity and biological efficacy.

The molecular formula of this compound is C7_7H7_7FN2_2O4_4S, with a molecular weight of approximately 234.21 g/mol. Its structure can be represented as follows:

Property Details
Molecular FormulaC7_7H7_7FN2_2O4_4S
Molecular Weight234.21 g/mol
Functional GroupsFluorine, Nitro, Sulfonamide

The biological activity of this compound primarily involves its role as an enzyme inhibitor. It mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. By inhibiting this enzyme, the compound disrupts bacterial growth and proliferation, showcasing its potential as an antibacterial agent.

Antibacterial Effects

Research indicates that compounds with sulfonamide structures exhibit significant antibacterial properties. The mechanism by which this compound exerts these effects is through competitive inhibition of bacterial enzymes involved in folate synthesis. This action is similar to traditional sulfa drugs that have been widely used in clinical settings.

Comparative Studies

A comparative analysis with other sulfonamide derivatives reveals that the presence of the fluorine atom enhances the lipophilicity and stability of the compound, potentially increasing its bioavailability and efficacy against various bacterial strains.

Compound Activity Notes
This compoundAntibacterialInhibits folic acid synthesis
N-methyl-4-nitrobenzenesulfonamideAntibacterialLacks fluorine; different spectrum of activity
2-FluoronitrobenzeneLimited antibacterial activityNo sulfonamide group

Study on Antibacterial Efficacy

In a recent study examining the antibacterial activity of various sulfonamides, this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of many traditional antibiotics, suggesting its potential as a novel therapeutic agent .

Clinical Implications

Clinical trials are ongoing to evaluate the safety and efficacy of this compound in treating bacterial infections resistant to conventional therapies. Preliminary results indicate promising outcomes, particularly in multi-drug resistant strains .

Q & A

Q. What are the optimal synthetic routes for preparing 2-fluoro-N-methyl-6-nitrobenzene-1-sulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically begins with a substituted benzenesulfonyl chloride precursor. For example, 2-fluorobenzenesulfonyl chloride can undergo sequential nitration at the 6-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Subsequent N-methylation of the sulfonamide group is achieved via nucleophilic substitution using methylamine in a polar aprotic solvent (e.g., DMF) at 60–80°C. Purity is enhanced via recrystallization from ethanol/water mixtures. Yield optimization requires precise stoichiometric ratios (e.g., 1.2:1 methylamine to sulfonyl chloride) and inert atmosphere conditions to prevent hydrolysis .

Q. How can researchers validate the structural identity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR should confirm the fluorine substituent (δ ~110–120 ppm for ¹⁹F coupling in ¹H NMR) and nitro group (δ ~140 ppm for NO₂ in ¹³C NMR). The N-methyl group appears as a singlet (~3.0 ppm in ¹H NMR).
  • Mass Spectrometry : High-resolution MS (HRMS) should exhibit a molecular ion peak at m/z 262.02 (C₇H₆FN₂O₄S⁺) with fragmentation patterns consistent with sulfonamide cleavage.
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% TFA to assess purity (>98%) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during nitration of the benzene ring in 2-fluoro-N-methylbenzenesulfonamide derivatives?

  • Methodological Answer : The electron-withdrawing sulfonamide group directs nitration to the para position relative to itself, but the fluorine atom at the 2-position creates steric and electronic conflicts. Computational modeling (DFT) predicts charge distribution to identify reactive sites. Experimentally, low-temperature nitration (-10°C) with fuming HNO₃ in H₂SO₄ minimizes byproducts. Post-reaction analysis via TLC or GC-MS monitors regioselectivity. For example, highlights nitration of analogous nitrobenzenesulfonamides under similar conditions .

Q. How can contradictory biological activity data for 2-fluoro-N-methyl-6-nitrobenzenesulfonamide be resolved across different enzyme inhibition assays?

  • Methodological Answer : Contradictions often arise from assay-specific variables:
  • Buffer Systems : Sulfonamide solubility varies in phosphate vs. Tris buffers, affecting apparent IC₅₀ values. Use DMSO cosolvent (<1%) to standardize solubility.
  • Enzyme Sources : Recombinant vs. native enzymes may have divergent cofactor requirements. Validate activity with a positive control (e.g., methotrexate for dihydrofolate reductase).
  • Data Normalization : Express inhibition as % activity relative to vehicle controls, with triplicate measurements to reduce variance. Cross-reference with structural analogs (e.g., ’s sulfonamide pesticides) to identify structure-activity relationships .

Q. What experimental approaches mitigate solubility limitations of 2-fluoro-N-methyl-6-nitrobenzenesulfonamide in aqueous biological assays?

  • Methodological Answer :
  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) to form inclusion complexes, enhancing aqueous solubility while maintaining bioactivity.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the sulfonamide nitrogen, which are cleaved in vivo.
  • Nanoformulation : Encapsulate the compound in PEGylated liposomes for sustained release and improved cellular uptake .

Q. How does the nitro group influence the photostability of 2-fluoro-N-methyl-6-nitrobenzenesulfonamide under UV-Vis irradiation?

  • Methodological Answer : The nitro group is a strong chromophore that absorbs UV light (λ_max ~300 nm), leading to photodegradation via radical intermediates. Accelerated stability studies under ICH Q1B guidelines (exposure to 1.2 million lux-hours) quantify degradation products via LC-MS. Protective strategies include:
  • Additives : Incorporate antioxidants (e.g., BHT) or UV absorbers (e.g., titanium dioxide).
  • Structural Modification : Replace the nitro group with a cyano or trifluoromethyl group for reduced photoreactivity, as seen in ’s fluorinated sulfonamides .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-fluoro-N-methyl-6-nitrobenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
2-fluoro-N-methyl-6-nitrobenzene-1-sulfonamide

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